5-Dimethylaminomethyl-2-methoxy-benzaldehyde hydrochloride

Description

IUPAC Nomenclature and Structural Identification

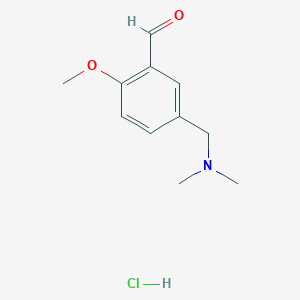

5-Dimethylaminomethyl-2-methoxy-benzaldehyde hydrochloride is systematically named 5-[(dimethylamino)methyl]-2-methoxybenzaldehyde hydrochloride according to IUPAC rules. This nomenclature reflects its benzaldehyde core substituted with a methoxy group at position 2 and a dimethylaminomethyl group at position 5, combined with a hydrochloride counterion.

Structural Characteristics

- Molecular Formula : C₁₁H₁₆ClNO₂

- Molecular Weight : 229.70 g/mol

- SMILES :

O=Cc1cc(ccc1OC)CN(C)C.Cl - InChI Key :

INXMIUPUFMJUSF-UHFFFAOYSA-N

The compound features a planar benzaldehyde scaffold with electron-donating groups (methoxy and dimethylaminomethyl) influencing its reactivity. X-ray crystallography data for related Mannich bases suggest a staggered conformation for the dimethylaminomethyl side chain, minimizing steric hindrance.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-[(Dimethylamino)methyl]-2-methoxybenzaldehyde hydrochloride | |

| Molecular Formula | C₁₁H₁₆ClNO₂ | |

| Monoisotopic Mass | 229.086956 Da | |

| Hydrogen Bond Acceptors | 3 |

Historical Context in Organic Chemistry Literature

The compound emerged in the late 20th century as part of efforts to synthesize bioactive molecules via Mannich reactions . Its synthesis was first reported in the context of modifying vanillin derivatives for neuropharmacological applications. The Mannich reaction—a three-component condensation between an aldehyde, an amine, and a ketone—enabled the introduction of the dimethylaminomethyl group regioselectively at position 5 of the benzaldehyde core.

Synthetic Milestones

- Vanillin as a Precursor : Early routes (e.g., Shulgin et al., 1998) utilized vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material. Reaction with formaldehyde and dimethylamine under acidic conditions yielded the Mannich base, which was subsequently acetylated and hydrochlorinated.

- Applications in Medicinal Chemistry : The compound served as an intermediate in synthesizing serotonin reuptake inhibitors like 5-Methyl-MDA, highlighting its role in psychopharmacological research.

Table 2: Historical Synthesis Pathway

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Vanillin + CH₂O + Me₂NH | EtOH, reflux, 24 h | 86% | |

| 2 | Acetylation | Ac₂O, reflux | 85% | |

| 3 | Hydrochlorination | HCl, p-dioxane | 95% |

The compound’s structural modularity made it a template for exploring structure-activity relationships in Mannich base derivatives, particularly in anticancer and antimicrobial agent development. For instance, Gul et al. demonstrated that analogous Mannich bases exhibit cytotoxicity against prostate (PC-3) and colon (HT-29) cancer cells by disrupting mitochondrial electron transport.

Mechanistic Insights

- Electrophilic Reactivity : The aldehyde group participates in nucleophilic additions, while the dimethylaminomethyl moiety facilitates protonation-dependent solubility shifts.

- Coordination Chemistry : The tertiary amine can act as a ligand for transition metals, though this property remains underexplored for this specific compound.

Properties

IUPAC Name |

5-[(dimethylamino)methyl]-2-methoxybenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)7-9-4-5-11(14-3)10(6-9)8-13;/h4-6,8H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXMIUPUFMJUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C=C1)OC)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673819 | |

| Record name | 5-[(Dimethylamino)methyl]-2-methoxybenzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-72-4 | |

| Record name | Benzaldehyde, 5-[(dimethylamino)methyl]-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Dimethylamino)methyl]-2-methoxybenzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Dimethylaminomethyl-2-methoxy-benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antioxidant and anticancer activities, and synthesizes findings from various studies.

The compound features a dimethylaminomethyl group and a methoxy group, which enhance its nucleophilicity and reactivity. It serves as a precursor for synthesizing various derivatives, including Schiff bases and thiosemicarbazones, which are often investigated for their biological activities.

Antioxidant Activity

Research has shown that derivatives of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde exhibit strong antioxidant properties. For instance, studies utilizing cell viability assays demonstrated that these compounds can significantly reduce oxidative stress in vitro. The antioxidant capacity was assessed using the DCFH-DA assay, which measures reactive oxygen species (ROS) levels. Compounds derived from this parent structure displayed a dose-dependent increase in cell survival rates under oxidative stress conditions .

Table 1: Antioxidant Activity of Derivatives

| Compound | Concentration (µM) | Cell Survival Rate (%) |

|---|---|---|

| 5-Dimethylaminomethyl-2-methoxy-benzaldehyde | 10 | 106 |

| Curcumin Derivative | 20 | 104 |

| Control (Untreated) | - | 60 |

Anticancer Activity

The anticancer potential of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde has been explored through various studies focusing on different cancer cell lines. Notably, it has shown promising results against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

In one study, the compound demonstrated an IC50 value of approximately 27 μM against HeLa cells, indicating significant cytotoxicity. The mechanism of action appears to involve apoptosis induction, as evidenced by increased apoptotic markers upon treatment with the compound .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 27 |

| MCF-7 | 27.96 |

The biological activity of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde is attributed to its ability to modulate various cellular pathways. The dimethylamino group enhances electron donation, facilitating interactions with cellular targets that lead to increased apoptosis in cancer cells. Additionally, the methoxy group contributes to the overall stability and reactivity of the molecule .

Case Studies

- Antioxidant Efficacy : A study assessed the protective effects of the compound on PC12 neuronal cells subjected to oxidative stress induced by hydrogen peroxide. Results indicated that pre-treatment with the compound significantly improved cell viability and reduced ROS levels compared to untreated controls .

- Cytotoxicity Profile : In vitro assays conducted on human chronic myeloid leukemia cells revealed an IC50 value of 1.70 μM for derivatives containing the dimethylaminomethyl substitution, highlighting enhanced cytotoxic effects compared to non-modified counterparts .

Scientific Research Applications

Applications in Scientific Research

5-Dimethylaminomethyl-2-methoxy-benzaldehyde hydrochloride has several key applications across various fields:

Organic Synthesis

- Reagent in Organic Chemistry : It serves as a versatile reagent in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

- Building Block : The compound acts as a building block for synthesizing other functionalized compounds, contributing to the development of new materials and chemicals.

Medicinal Chemistry

- Potential Therapeutic Uses : Research indicates that this compound may play a role in drug synthesis, particularly as an intermediate in the production of pharmacologically active agents.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby potentially reducing cancer cell proliferation .

Biological Studies

- Enzyme Interaction Studies : The compound is utilized in biochemical assays to study enzyme interactions, providing insights into metabolic pathways and enzyme kinetics.

- Antiparasitic Activity : Investigations have shown efficacy against Trypanosoma species, indicating potential applications in treating diseases such as African sleeping sickness .

Analytical Chemistry

- Standard Reference Material : It is employed as a standard in analytical methods, aiding in the calibration of instruments and validation of analytical procedures.

Case Study 1: Anticancer Research

A study explored the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at certain concentrations, correlating with its ability to inhibit CDK activity. This suggests potential for further development as an anticancer agent.

Case Study 2: Antiparasitic Activity

Research focusing on related compounds revealed that modifications to the benzaldehyde structure could enhance activity against Trypanosoma brucei. This highlights the importance of structural variations in developing effective antiparasitic treatments.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-[(Dimethylamino)methyl]-2-methoxybenzaldehyde hydrochloride

- CAS Registry Number : 60421-20-7

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 229.70 g/mol (calculated)

- Structural Features: The compound consists of a benzaldehyde core substituted with a methoxy group (-OCH₃) at the 2-position and a dimethylaminomethyl group (-CH₂N(CH₃)₂) at the 5-position. The hydrochloride salt enhances stability and solubility in polar solvents .

Typical Specifications :

- Purity: ≥95% (HPLC)

- Storage: Dry, 2–8°C under inert atmosphere

- Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. No direct therapeutic applications are reported in the provided sources .

The following analysis compares 5-dimethylaminomethyl-2-methoxy-benzaldehyde hydrochloride with structurally or functionally related hydrochlorides and heterocyclic derivatives, based on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings :

Structural Diversity: The target compound’s benzaldehyde core distinguishes it from esters (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl ) and heterocycles (e.g., oxazoles , pyrimidines ). The aldehyde group may confer reactivity in condensation reactions, whereas ester-containing analogs are more suited for hydrolytic pathways.

Hydrochloride Salt Properties: Compared to dihydrochlorides (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine diHCl ), the single HCl in the target compound may reduce hygroscopicity while maintaining moderate solubility in polar solvents.

Applications :

- Unlike Metabutoxycaine HCl (a local anesthetic analog ), the target compound lacks documented pharmacological activity. Its utility lies in synthetic chemistry, whereas pyrimidine dihydrochlorides may serve as nucleotide analogs.

Preparation Methods

Starting Material Preparation: 2,5-Dimethoxy Benzaldehyde

The synthesis of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde hydrochloride often begins with the preparation of 2,5-dimethoxy benzaldehyde, a key precursor. Two major approaches are reported:

- Alkylation of Metal Salts of 2-Hydroxy-5-methoxy Benzaldehyde

A novel and economically favorable method involves reacting crude 2-hydroxy-5-methoxy benzaldehyde with a metal hydroxide (sodium or potassium hydroxide) to form a reactive metal salt intermediate. This salt is then alkylated with dimethyl sulfate to yield 2,5-dimethoxy benzaldehyde. This approach avoids the need for costly distillation of the aldehyde precursor and proceeds at lower temperatures, reducing overall costs and improving yield efficiency.

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| (a) | React crude 2-hydroxy-5-methoxy benzaldehyde with metal hydroxide | Ambient to moderate temperature | Forms metal salt intermediate |

| (b) | Isolate metal salt of 2-hydroxy-5-methoxy benzaldehyde | Filtration or separation methods | Obtains substantially pure salt |

| (c) | Alkylate metal salt with dimethyl sulfate | Lower temperature alkylation | Produces 2,5-dimethoxy benzaldehyde |

- Direct Formylation Methods

Traditional methods involve direct formylation of 1,4-dimethoxybenzene using toxic reagents like hydrogen cyanide or zinc cyanide under acidic conditions. These methods require specialized equipment to handle toxic gases and are less favored due to safety and environmental concerns.

Mannich Reaction to Introduce the Dimethylaminomethyl Group

The key step to obtain 5-Dimethylaminomethyl-2-methoxy-benzaldehyde involves a Mannich reaction, where the aldehyde undergoes condensation with formaldehyde and dimethylamine or its derivatives to introduce the dimethylaminomethyl substituent at the 5-position of the aromatic ring.

- Typical Procedure

A solution of the appropriate hydroxy-methoxybenzaldehyde derivative is reacted with formaldehyde and dimethylamine under controlled conditions, often in an aqueous or organic solvent medium, to form the Mannich base intermediate. This reaction is typically carried out at ambient to reflux temperatures depending on solvent and reagent choice.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reactants | 2-Methoxy-5-hydroxybenzaldehyde, formaldehyde, dimethylamine | Formation of Mannich base |

| Solvent | Acetic anhydride or aqueous medium | Solubility and reaction control |

| Temperature | 25°C to reflux (~80-100°C) | Reaction rate optimization |

| Reaction Time | Several hours to overnight | Completion of Mannich condensation |

- Isolation of Mannich Base

After reaction completion, the product is often isolated by filtration, washing with cold acetone, and drying under vacuum to yield a white granular solid of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde.

Conversion to Hydrochloride Salt

The free base form of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde is typically converted to its hydrochloride salt to improve stability and handling:

- Procedure

The free base is treated with concentrated hydrochloric acid under controlled temperature (ambient to slightly elevated) to precipitate the hydrochloride salt. The solid is then purified by recrystallization, often using solvents such as p-dioxane or acetone to ensure dissolution and subsequent crystallization.

| Step | Conditions | Purpose |

|---|---|---|

| Acidification | Addition of concentrated HCl | Formation of hydrochloride salt |

| Temperature | 25°C to 70°C | Solubility control during crystallization |

| Purification | Recrystallization from p-dioxane or acetone | Obtain pure hydrochloride salt |

Summary Table of Preparation Steps

| Step No. | Process Stage | Reagents/Conditions | Product/Intermediate | Key Notes |

|---|---|---|---|---|

| 1 | Preparation of 2,5-Dimethoxy Benzaldehyde | Crude 2-hydroxy-5-methoxy benzaldehyde + metal hydroxide, then alkylation with dimethyl sulfate | 2,5-Dimethoxy benzaldehyde | Economical, avoids toxic cyanide use |

| 2 | Mannich Reaction | 2,5-Dimethoxy benzaldehyde + formaldehyde + dimethylamine in Ac2O or aqueous medium | 5-Dimethylaminomethyl-2-methoxy-benzaldehyde | Controlled reflux, isolation by filtration |

| 3 | Hydrochloride Salt Formation | Treatment of free base with concentrated HCl, recrystallization | This compound | Improves stability and purity |

Research Findings and Analysis

The alkylation of metal salts of 2-hydroxy-5-methoxy benzaldehyde with dimethyl sulfate is more efficient than direct alkylation of the pure aldehyde, proceeding at lower temperatures and higher yields, reducing production costs.

The Mannich reaction for introducing the dimethylaminomethyl group is well-established, with high yields (up to 86%) reported under reflux in acetic anhydride, followed by careful isolation and purification steps.

Conversion to the hydrochloride salt enhances the compound’s stability, facilitating storage and further synthetic applications. The use of p-dioxane as a recrystallization solvent ensures good solubility and purity of the final salt.

Q & A

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is preferred for purity assessment. Structural confirmation requires H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. How does the compound's solubility in various solvents impact its applicability in different experimental setups?

- Methodological Answer : Solubility screening in solvents like DMSO, ethanol, and aqueous buffers (pH 2–7.4) is essential for biological assays. For example, DMSO stock solutions (10 mM) are diluted into aqueous media to avoid precipitation. Co-solvents like polyethylene glycol (PEG-400) may enhance solubility for in vivo studies. Solubility-temperature profiles should be quantified using UV-Vis spectroscopy .

Advanced Research Questions

Q. What reaction mechanisms underlie the compound's participation in nucleophilic aromatic substitution or reductive amination?

- Methodological Answer : The methoxy and dimethylaminomethyl groups activate the benzaldehyde core for nucleophilic substitution. Density Functional Theory (DFT) simulations can model electron density distribution to predict regioselectivity. Reductive amination pathways may involve intermediate Schiff base formation, with sodium cyanoborohydride as a stabilizing agent. Kinetic studies (e.g., variable-temperature NMR) can elucidate rate-determining steps .

Q. How can computational models predict the compound's reactivity and guide the design of novel derivatives?

- Methodological Answer : Tools like PISTACHIO and REAXYS enable retrosynthetic analysis and prediction of feasible derivatives. Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., kinases or GPCRs). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. What strategies are employed to resolve contradictions in reported biological activities of the compound across different studies?

- Methodological Answer : Meta-analyses should normalize variables like cell line selection (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free media), and compound stability (e.g., light exposure). Comparative studies with structural analogs (e.g., 5-fluoro-2-methoxybenzaldehyde derivatives) can isolate activity-contributing moieties .

Q. How does the compound interact with specific biological targets at the molecular level?

- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity () and stoichiometry. X-ray crystallography or cryo-EM reveals binding modes in enzyme active sites. For example, the aldehyde group may form covalent adducts with cysteine residues in proteases .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for weighing and synthesis to minimize inhalation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with 5% acetic acid. Storage in amber glass vials at –20°C prevents degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.